Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate
Description
Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety, which is further functionalized with a fluorosulfonyl group. The tert-butyl group attached to the piperazine ring enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C14H20FN3O4S |
|---|---|
Molecular Weight |
345.39 g/mol |
IUPAC Name |
tert-butyl 4-(5-fluorosulfonylpyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20FN3O4S/c1-14(2,3)22-13(19)18-6-4-17(5-7-18)11-8-12(10-16-9-11)23(15,20)21/h8-10H,4-7H2,1-3H3 |
InChI Key |
RYKNZLUOOMWMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-(fluorosulfonyl)pyridine with tert-butyl 4-piperazine-1-carboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the piperazine moiety.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions with aryl halides can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new therapeutic agents .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity, enhancing its effectiveness as a bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features an amino group instead of a fluorosulfonyl group, leading to different reactivity and applications.
Tert-butyl 4-(5-formylpyrid-2-yl)piperazine-1-carboxylate:
Uniqueness
Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.
Biological Activity
Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate is a piperazine derivative known for its unique structural features, including a tert-butyl group and a fluorosulfonyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 263.34 g/mol. The presence of the fluorosulfonyl group contributes to its reactivity and interaction with biological targets, enhancing its pharmacological profile.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorosulfonyl group forms strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability, enhancing binding affinity to biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, studies have shown that compounds with similar structures can inhibit beta-lactamases, which are critical for bacterial resistance against beta-lactam antibiotics. This suggests potential applications in combating antibiotic resistance.
Receptor Modulation
The compound's ability to modulate receptors is also noteworthy. Similar piperazine derivatives have been investigated for their effects on serotonin receptors, which play a crucial role in mood regulation and various neurological conditions. The inclusion of the fluorosulfonyl group may enhance the selectivity and potency of receptor interactions.
Research Findings and Case Studies
Recent studies have focused on evaluating the biological activity of fluorinated compounds similar to this compound:
These studies highlight the potential therapeutic applications of compounds containing similar structural motifs, particularly in oncology and neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
